molecular formula C₂₉H₄₈O₃ B030691 19-Hydroxycholest-5-en-3-yl acetate CAS No. 750-59-4

19-Hydroxycholest-5-en-3-yl acetate

Cat. No. B030691
CAS RN: 750-59-4
M. Wt: 444.7 g/mol
InChI Key: ZUYKAEVLUWUNMD-UHFFFAOYSA-N
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Description

“19-Hydroxycholest-5-en-3-yl acetate” is a chemical compound with the molecular formula C29H48O3 and a molecular weight of 444.6896 . It is also known as "19-hydroxycholesterol 3-acetate" .


Molecular Structure Analysis

The molecular structure of “19-Hydroxycholest-5-en-3-yl acetate” consists of 29 carbon atoms, 48 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “19-Hydroxycholest-5-en-3-yl acetate” include a density of 1.04g/cm3, a boiling point of 529.9°C at 760 mmHg, a refractive index of 1.526, and a flash point of 195.4°C .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Ino et al. (1991) reported that treating 19-hydroxycholest-4-en-3-one with diethylaminosulfur trifluoride in acetonitrile resulted in the formation of 10-fluoro-5, 1-seco-5, 19-cyclocholest-4-en-3-one (Ino et al., 1991).
    • Welzel, Holtmeier, and Wessling (1978) discovered the anti-Markovnikov addition in the oxymercuration of 19-Hydroxy-5-cholesten-3-yl acetate (Welzel, Holtmeier, & Wessling, 1978).
    • Komatsu et al. (1979) successfully synthesized radioiodinated steroids, which can be used for the study of cholest-5-ene (Komatsu et al., 1979).
  • Structural Analysis and Characterization :

    • Misiak et al. (2019) utilized 3D NMR experiments and DFT calculations for the structural analysis of C-17 epimers of 3(25-hydroxycholest5enyl) acetate, providing insights into resonance assignments and spatial structures (Misiak et al., 2019).
  • Applications in Medical Research :

    • Teng and Smith (1995) found variations in human erythrocyte oxysterols in sickle cell anemia patients, suggesting a role for oxidative stress in the disease (Teng & Smith, 1995).
    • The work by Morisaki et al. (1975) demonstrated the synthesis of 1-hydroxyvitamin D3 from cholesterol, contributing to the production of active forms of vitamin D (Morisaki et al., 1975).
  • Microbial Biotransformation :

    • Madyastha and Shankar (1994) explored the biotransformation of 3-acetoxy-19-hydroxycholest-5-ene into estrone by Moraxella sp., highlighting the microbe's role in steroid conversion (Madyastha & Shankar, 1994).

properties

IUPAC Name

[10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKAEVLUWUNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20996496
Record name 19-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-Hydroxycholest-5-en-3-yl acetate

CAS RN

750-59-4
Record name 19-Hydroxycholesteryl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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